molecular formula C6H6O3 B3321210 2,3-Dihydrofuro[3,4-b][1,4]dioxine CAS No. 131649-82-6

2,3-Dihydrofuro[3,4-b][1,4]dioxine

Cat. No.: B3321210
CAS No.: 131649-82-6
M. Wt: 126.11 g/mol
InChI Key: ZLCCXHBJAMKGME-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[3,4-b][1,4]dioxine is an organic compound with a unique bicyclic structure that includes both furan and dioxine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrofuro[3,4-b][1,4]dioxine typically involves multiple steps starting from commercially available precursors. One reported method involves the use of diethylene glycol, diethyl oxalate, and 2,3-dibromobutane. The synthesis proceeds through a series of reactions including oxidation, acylation, hydrolysis, and elimination . This method offers moderate yields and easy purification, making it suitable for both laboratory and industrial scales .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalable nature of the synthetic route mentioned above suggests that it can be adapted for larger-scale production. The use of commercially viable starting materials and straightforward reaction conditions further supports its potential for industrial application .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[3,4-b][1,4]dioxine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Mechanism of Action

The mechanism by which 2,3-Dihydrofuro[3,4-b][1,4]dioxine exerts its effects is primarily through its interaction with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrofuro[3,4-b][1,4]dioxine is unique due to its specific combination of furan and dioxine rings, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for applications in materials science and organic electronics .

Properties

IUPAC Name

2,3-dihydrofuro[3,4-b][1,4]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-2-9-6-4-7-3-5(6)8-1/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCCXHBJAMKGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=COC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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